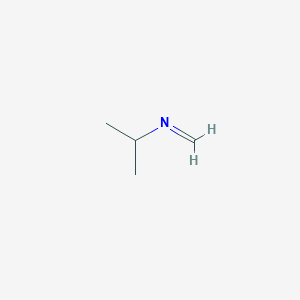

Methylideneisopropylamine

Description

Properties

IUPAC Name |

N-propan-2-ylmethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4(2)5-3/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKTYORWSGVLRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalysts : Acid catalysts such as p-toluenesulfonic acid (PTSA) or molecular sieves (e.g., 4Å) are employed to accelerate imine formation. PTSA (0.5–2 mol%) enhances protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amine.

-

Solvents : Toluene or benzene is typically used due to their ability to form azeotropes with water, enabling efficient removal via Dean-Stark apparatus during reflux.

-

Temperature : Reactions are conducted under reflux (110–120°C) for 8–12 hours, ensuring complete conversion.

-

Yield : Reported yields range from 70% to 85%, depending on the stoichiometry of formaldehyde (often used as paraformaldehyde) and the efficiency of water removal.

-

Combine isopropylamine (1.0 equiv) and paraformaldehyde (1.1 equiv) in toluene.

-

Add PTSA (1 mol%) and reflux with azeotropic water removal for 10 hours.

-

Cool the mixture, wash with aqueous NaHCO₃, dry over MgSO₄, and concentrate under vacuum.

-

Purify the crude product via distillation (bp 90–95°C at 0.1 bar) to obtain this compound as a colorless liquid.

Key Analytical Data :

-

IR (neat) : 1645 cm⁻¹ (C=N stretch), 2960 cm⁻¹ (C–H stretch).

-

¹H NMR (CDCl₃) : δ 1.10 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 2.90 (septet, J = 6.5 Hz, 1H, CH(CH₃)₂), 7.25 (s, 1H, CH₂=N).

Alternative Synthetic Routes

Reductive Amination of Acetone

While less common, this compound can be synthesized via reductive amination of acetone with isopropylamine. This method employs hydrogenation catalysts (e.g., Pd/C or Raney Ni) under H₂ pressure (3–5 bar) in methanol or ethanol. However, this route is less efficient due to competing side reactions, such as over-reduction to N-isopropylpropane-1,2-diamine, and typically yields ≤50%.

Dehydrohalogenation of N-Isopropylchloromethylamine

A niche approach involves the dehydrohalogenation of N-isopropylchloromethylamine (ClCH₂–NH–CH(CH₃)₂) using strong bases like KOtBu or DBU. This method is limited by the instability of the precursor and requires anhydrous conditions at low temperatures (-20°C).

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Condensation | PTSA, molecular sieves | Toluene | 70–85% | High yield, scalable, simple workup | Requires strict water removal |

| Reductive Amination | Pd/C | MeOH | ≤50% | Avoids aldehydes | Low yield, side reactions |

| Dehydrohalogenation | KOtBu | THF | 30–40% | Direct C=N bond formation | Precursor instability, harsh conditions |

Mechanistic Insights

The condensation mechanism proceeds via:

-

Protonation of formaldehyde by PTSA, enhancing electrophilicity.

-

Nucleophilic attack by isopropylamine to form a hemiaminal intermediate.

-

Dehydration to generate the imine, driven by azeotropic water removal.

Side reactions include:

-

Oligomerization : Excess formaldehyde may lead to dimeric or trimeric species (e.g., (CH₂=N–CH(CH₃)₂)₂).

-

Hydrolysis : Residual water reverses the reaction, necessitating strict anhydrous conditions.

Industrial-Scale Considerations

For large-scale production, the condensation method is preferred due to its cost-effectiveness and compatibility with continuous flow reactors. Key optimizations include:

-

Catalyst Recycling : Molecular sieves can be regenerated and reused for multiple batches.

-

Process Intensification : Microwave-assisted synthesis reduces reaction time to 2–3 hours with comparable yields.

Emerging Trends

Recent advances focus on enantioselective synthesis of this compound derivatives using chiral catalysts (e.g., BINOL-derived phosphoric acids) for applications in asymmetric catalysis. Additionally, green chemistry approaches explore solvent-free conditions or ionic liquids to minimize waste .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methylideneisopropylamine, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination using precursors like isopropylamine and formaldehyde. Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize byproducts. For reproducibility, document all parameters (e.g., molar ratios, reaction time, purification steps) in line with IUPAC guidelines. Use inert atmospheres to prevent oxidation and validate yields via gravimetric analysis. Experimental sections should follow standardized reporting (e.g., detailed reagent sources, equipment specifications) to enable replication .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be addressed?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR (to confirm amine and methylene groups), FT-IR (for N-H stretching bands), and GC-MS (to assess purity). Discrepancies in NMR shifts may arise from solvent effects or impurities; cross-validate with HPLC or elemental analysis . For structural ambiguity, use X-ray crystallography or DFT calculations to resolve conflicts. Always compare data with literature values for analogous amines (e.g., diisopropylamine ).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/REACH guidelines:

- Ventilation : Use fume hoods to avoid inhalation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen, away from oxidizers .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Apply DFT or MD simulations to study electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Parameterize models using experimental kinetic data (e.g., activation energies from Arrhenius plots). Validate predictions via in situ spectroscopy (e.g., Raman) during catalysis. Challenges include accounting for solvent effects and steric hindrance from the isopropyl groups .

Q. What strategies resolve contradictions in spectroscopic data during mechanistic studies of this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Combine NMR, IR, and MS to cross-check assignments.

- Isotopic labeling : Use deuterated analogs to confirm peak assignments.

- Statistical analysis : Apply PCA or clustering algorithms to identify outlier data points .

- Collaborative verification : Share raw data with independent labs to rule out instrumentation bias .

Q. How do steric and electronic effects influence the catalytic performance of this compound in asymmetric synthesis?

- Methodological Answer :

- Steric effects : Bulky isopropyl groups may hinder substrate access, reducing reaction rates. Quantify via kinetic isotope effects or Eyring plots .

- Electronic effects : Measure Hammett constants or use XPS to assess electron density at the amine nitrogen.

- Case study : Compare turnover numbers (TONs) with less-hindered amines (e.g., ethylamine) to isolate steric contributions .

Data Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.